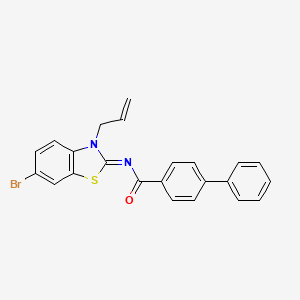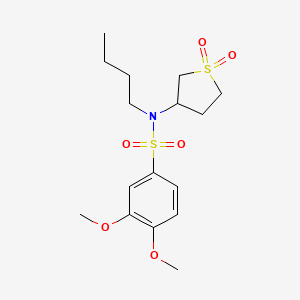
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide, also known as ML-792, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications. In
Wirkmechanismus
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide exerts its anti-cancer activity by inhibiting the activity of the protein HSP90, which is involved in the regulation of various cellular processes. By inhibiting HSP90, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide induces cancer cell death and inhibits the growth and proliferation of cancer cells. Additionally, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been shown to inhibit the activity of the protein IKK, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has potent anti-cancer and anti-inflammatory effects. N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been shown to induce cancer cell death and inhibit the growth and proliferation of cancer cells. Additionally, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been shown to decrease inflammation and reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of HSP90 and IKK, making it a valuable tool for studying the role of these proteins in various cellular processes. Additionally, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been shown to be efficient and reproducible in its synthesis, making it a suitable compound for scientific research. However, one limitation of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
For the study of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide include further exploration of its effects, development of derivatives, and potential use in combination with other drugs.
Synthesemethoden
The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been achieved using different methods, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-butyl-N-(3-mercapto-1,2,4-triazol-5-yl) amine. Other methods have involved the use of different reagents and solvents to achieve the desired product. The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been reported to be efficient and reproducible, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been studied for its potential use in various scientific research applications. One of its primary applications is in the field of cancer research. Studies have shown that N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c1-4-5-9-17(13-8-10-24(18,19)12-13)25(20,21)14-6-7-15(22-2)16(11-14)23-3/h6-7,11,13H,4-5,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSUREZJBUKDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B2905867.png)
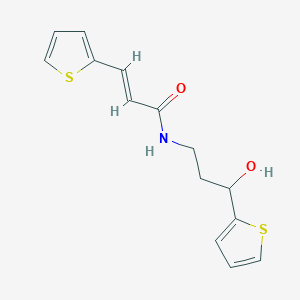
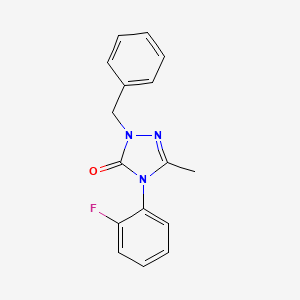
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2905872.png)
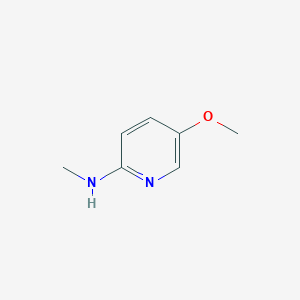
![6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2905877.png)
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2905878.png)
![Tert-butyl 5-(5-chloropyrazine-2-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2905879.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2905880.png)
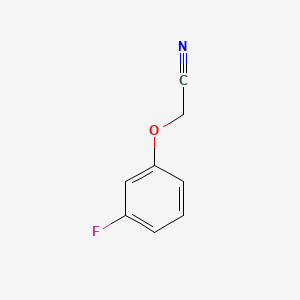

![N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2905884.png)

